2-Decyne, 4-bromo-
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Overview
Description
2-Decyne, 4-bromo-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of a bromine atom at the fourth position of the decyne chain adds unique chemical properties to this compound. Alkynes, including 2-Decyne, 4-bromo-, are known for their reactivity and are used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Double Elimination: One common method for synthesizing alkynes, including 2-Decyne, 4-bromo-, is through double elimination reactions from dihaloalkanes.
Dehydrohalogenation: Another method involves the dehydrohalogenation of vicinal dihalides using alkoxide bases at high temperatures.
Industrial Production Methods: Industrial production of 2-Decyne, 4-bromo- typically involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Decyne, 4-bromo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: Alkynes, including 2-Decyne, 4-bromo-, can be oxidized to form diketones or carboxylic acids, and reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Addition Reactions: Bromine, hydrogen chloride, hydrogen bromide.
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Chemistry: 2-Decyne, 4-bromo- is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine:
Industry: In the industrial sector, 2-Decyne, 4-bromo- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Decyne, 4-bromo- involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be displaced by nucleophiles, while the triple bond can undergo addition reactions with electrophiles. These reactions lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-Decyne: Similar to 2-Decyne, 4-bromo-, but without the bromine atom.
4-Bromo-1-butyne: A shorter alkyne with a bromine atom, used in similar synthetic applications but with different reactivity due to the shorter carbon chain.
Uniqueness: The presence of the bromine atom at the fourth position in 2-Decyne, 4-bromo- enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, which is not possible with other similar compounds .
Properties
CAS No. |
827302-77-2 |
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Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
4-bromodec-2-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3 |
InChI Key |
HOESPTNUCRFIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#CC)Br |
Origin of Product |
United States |
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